molecular formula C28H22N4O2 B11662468 3-(4-(Benzyloxy)phenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-58-7

3-(4-(Benzyloxy)phenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662468
CAS No.: 302918-58-7
M. Wt: 446.5 g/mol
InChI Key: DEOLLYZAGNPFSI-RDRPBHBLSA-N
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Description

3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a benzyloxyphenyl group, and a naphthalenylmethylene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with naphthalen-1-ylmethylenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrazole precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(4-Hydroxyphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The benzyloxy group, in particular, can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable molecule for various applications .

Properties

CAS No.

302918-58-7

Molecular Formula

C28H22N4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H22N4O2/c33-28(32-29-18-23-11-6-10-21-9-4-5-12-25(21)23)27-17-26(30-31-27)22-13-15-24(16-14-22)34-19-20-7-2-1-3-8-20/h1-18H,19H2,(H,30,31)(H,32,33)/b29-18+

InChI Key

DEOLLYZAGNPFSI-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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